Superior Predicted Binding Affinity to HER2 and FPPS Versus Tyrphostin Reference Standards
In a direct head-to-head molecular docking comparison against the reference standards Tyrphostin 1 (AG9) and Tyrphostin 23 (A23), Compound 3 (Anticancer agent 140) demonstrated a stronger predicted binding effect on two key anticancer targets: HER2 and human FPPS [1]. This qualitative advantage is supported by a 20-nanosecond molecular dynamics (MD) simulation, which confirmed the ligand's stable behavior within the active binding sites [1].
| Evidence Dimension | Predicted binding effect from molecular docking and MD simulation stability |
|---|---|
| Target Compound Data | Stronger effect on HER2 and FPPS; stable interaction confirmed by 20 ns MD simulation. |
| Comparator Or Baseline | Tyrphostin 1 (AG9) and Tyrphostin 23 (A23). |
| Quantified Difference | Qualitative superiority: 'Compound 3 showed a stronger effect on two cell lines (HER2 and FPPS) than the reference drugs.' |
| Conditions | In silico molecular docking study against human cancer targets HER2 (PDB: 7JXH), EGFR (PDB: 4LRM), and human FPPS (PDB: 4H5D). |
Why This Matters
This evidence directly supports selecting Anticancer agent 140 over other benzylidenemalononitrile derivatives or established but less potent reference compounds for initiating follow-up studies focused on dual HER2/FPPS inhibition.
- [1] Uddin KM, Sakib M, Siraji S, et al. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega. 2023;8(29):25817-25831. doi:10.1021/acsomega.3c01123. View Source
